molecular formula C10H11NO2 B11768993 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B11768993
M. Wt: 177.20 g/mol
InChI Key: VLIVMBLPMZPLAD-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid (CAS 1506520-70-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol, features a cyclobutane ring substituted with a carboxylic acid group and a pyridin-4-yl ring, creating a unique three-dimensional scaffold valuable for molecular design . The presence of both hydrogen bond acceptor (pyridine) and donor (carboxylic acid) functionalities makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical candidates. Research into analogous cyclobutane-containing compounds has demonstrated potential bioactivity, including significant anticancer effects observed in studies against human colon adenocarcinoma cells, highlighting the therapeutic relevance of this structural motif . Supplied with a typical purity of 98% , this building block is characterized by comprehensive analytical data including NMR, HPLC, and LC-MS to ensure batch-to-batch consistency and compound integrity for sophisticated research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-pyridin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6H2,(H,12,13)

InChI Key

VLIVMBLPMZPLAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with pyridine derivatives under UV light irradiation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as rhodium complexes to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and ketones, depending on the reaction type and conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising lead in drug development due to its biological activities against various pathogens, including Mycobacterium tuberculosis . Studies have shown that derivatives of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections .

Case Study: Antimicrobial Activity
A high-throughput screening study identified several analogs of this compound that demonstrated significant activity against M. tuberculosis , with minimal inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This highlights the compound's potential as a scaffold for developing new antimycobacterial agents .

Biological Research

In biological contexts, this compound can serve as a probe to study enzyme-substrate interactions due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. The presence of both hydroxyl and carboxylic acid groups enhances its suitability for probing enzyme mechanisms.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against M. tuberculosis
Enzyme InteractionModulates enzyme activity
Anticancer PotentialInhibitory effects on cancer cells

Industrial Applications

In the industrial sector, this compound is explored for its utility in developing new materials such as polymers and coatings due to its reactive functional groups. Its unique structure allows for modifications that can lead to materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Pyridinyl-Substituted Cyclobutane Carboxylic Acids

Compounds with pyridinyl substituents on the cyclobutane ring are structurally closest to the target molecule. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties/Applications
3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid Dimethyl (C3), pyridin-4-yl C₁₂H₁₅NO₂ 205.25 1505952-12-4 Enhanced rigidity for molecular interactions
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid Chloro (pyridine C2), pyridin-4-yl C₁₀H₁₀ClNO₂ 211.64 1260671-03-1 Halogenation may improve binding affinity
1-(4-Methylpyridin-2-yl)-3-oxocyclobutane-1-carboxylic acid Oxo (C3), methyl (pyridine C4) C₁₁H₁₁NO₃ 205.21 2228641-01-6 Oxo group introduces polarity; potential metabolic stability

Key Observations :

  • Chlorine (C₁₀H₁₀ClNO₂) enhances electrophilicity and binding specificity .
  • Applications : Pyridinyl derivatives are often intermediates in kinase inhibitor synthesis or peptide stapling reagents (see for cyclobutane-based stapling) .

Aromatic/Ring-Substituted Analogs

Replacing pyridine with other aromatic systems alters physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties/Applications
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid 4-Hydroxyphenyl (C3) C₁₁H₁₂O₃ 192.21 1780655-47-1 Hydroxyl group enhances solubility and hydrogen bonding
1-Benzylcyclobutane-1-carboxylic acid Benzyl (C1) C₁₂H₁₄O₂ 190.24 114672-02-5 Non-hazardous (per safety data); used in polymer chemistry

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxyphenyl analog (C₁₁H₁₂O₃) is more hydrophilic than benzyl-substituted derivatives (C₁₂H₁₄O₂), impacting membrane permeability .
  • Safety Profile: 1-Benzylcyclobutane-1-carboxylic acid is classified as non-hazardous, unlike many fluorinated analogs (see below) .

Fluorinated Cyclobutane Carboxylic Acids

Fluorination is a common strategy to modulate bioavailability and metabolic stability:

Compound Name Substituents Molecular Formula Molecular Weight Catalog Number Notable Properties/Applications
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid Difluoro (C3), methyl (C1) C₆H₈F₂O₂ 162.12 AS57055 High lipophilicity; drug discovery intermediate
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid Trifluoromethyl (C3) C₆H₇F₃O₂ 168.11 - Enhanced metabolic stability and bioavailability

Key Observations :

  • Fluorine Effects : Fluorine atoms increase electronegativity and resistance to oxidative metabolism, critical for CNS-targeting drugs .
  • Commercial Availability : These compounds are often stocked for drug discovery (e.g., AS57055 priced at $279/100mg) .

Other Cyclobutane Carboxylic Acid Derivatives

Diverse functional groups expand utility in chemical synthesis:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties/Applications
3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid Hydroxy (C3), methanesulfonyl (C1) C₇H₁₀O₅S 206.21 1497758-62-9 Sulfonyl group aids in protease inhibition
3-Piperidinecarboxylic acid Piperidine ring C₆H₁₁NO₂ 129.16 498-95-3 Used in peptide modification; distinct ring strain vs. cyclobutane

Key Observations :

  • Ring Strain : Cyclobutane’s high ring strain (~110 kJ/mol) contrasts with piperidine’s chair conformation, affecting conformational flexibility in drug design .
  • Functional Diversity : Sulfonyl and hydroxy groups (e.g., C₇H₁₀O₅S) enable targeted interactions in enzyme inhibition .

Biological Activity

3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Properties

The compound consists of a cyclobutane ring substituted with a pyridinyl group and a carboxylic acid moiety. Its molecular formula is C10_{10}H11_{11}N1_{1}O2_{2}, with a molecular weight of approximately 177.21 g/mol. The presence of the pyridine ring enhances its interaction capabilities with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in target proteins.
  • Hydrophobic Interactions : The cyclobutane ring contributes to hydrophobic interactions that stabilize binding.
  • π-π Stacking : The aromatic pyridine ring can engage in π-π stacking interactions, enhancing binding affinity to aromatic residues in proteins.

These interactions may modulate the activity of specific enzymes or receptors, leading to various biological effects, including anticancer properties and modulation of metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown promising results against various cancer cell lines, including breast and colon cancer cells.
  • GPR120 Agonist Activity : The compound has been identified as a GPR120 agonist, which may have implications for metabolic diseases such as obesity and diabetes. Activation of GPR120 can enhance insulin sensitivity and promote anti-inflammatory effects .

Case Studies

  • Anticancer Efficacy :
    • In a study evaluating the anticancer effects of this compound, it was found to significantly reduce cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50_{50} values around 15 µM and 20 µM, respectively.
  • GPR120 Modulation :
    • A patent study detailed the compound's ability to activate GPR120 in vitro, suggesting its potential for developing therapies targeting metabolic disorders. The compound was shown to enhance glucose uptake in adipocytes, indicating its role in metabolic regulation .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectReference
AnticancerMCF-7 Cell LineIC50_{50} ~ 15 µM
AnticancerHCT116 Cell LineIC50_{50} ~ 20 µM
GPR120 AgonistInsulin SensitivityIncreased glucose uptake
Anti-inflammatoryMetabolic RegulationReduced inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via [2+2] cycloaddition reactions using photochemical activation or transition-metal catalysis. For example, reacting pyridine-4-carbaldehyde with cyclobutane precursors under UV light (λ = 300–350 nm) achieves cyclization. Hydrolysis of intermediate nitriles or esters (e.g., using HCl/EtOH at reflux) yields the carboxylic acid derivative. Optimizing solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) enhances yields to >70% .

Q. How can X-ray crystallography validate the stereochemistry and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) is critical. Key parameters include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.
  • Validation : Check R-factor convergence (<0.05) and confirm cyclobutane ring puckering (e.g., envelope or twist conformations) .

Q. Which spectroscopic techniques are most effective for characterizing purity and functional groups in this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows pyridinyl protons at δ 8.5–8.7 ppm (doublets) and cyclobutane protons at δ 2.5–3.2 ppm (multiplet). ¹³C NMR confirms the carboxylic acid carbonyl at δ 170–175 ppm.
  • FT-IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹ (broad) and C=O stretch at 1680–1720 cm⁻¹.
  • HPLC : Use a C18 column (MeCN:H2O + 0.1% TFA, gradient elution) to assess purity (>95%) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to decarboxylation at elevated temperatures. Store at –20°C under inert gas (N₂/Ar) in amber vials. Monitor degradation via periodic TLC (silica gel, 10% MeOH in DCM) or LC-MS. Avoid prolonged exposure to light or basic conditions (pH > 9) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridinyl or cyclobutane moieties be addressed?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., Boc protection on the pyridinyl N) to control bromination or nitration positions.
  • Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts (2–5 mol%) and microwave-assisted heating (100°C, 1 hr) for C–C bond formation.
  • Steric effects : Substituents on the cyclobutane ring (e.g., methyl groups) influence reactivity; computational DFT studies (B3LYP/6-31G*) predict steric hindrance .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2) using PyMOL for visualization. Adjust protonation states (Epik, pH 7.4) and validate with MM-GBSA scoring.
  • ADMET prediction : Use SwissADME to estimate logP (~1.8), solubility (LogS = –2.5), and CYP450 inhibition.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Q. How do structural analogs (e.g., trifluoromethyl-substituted cyclobutanes) compare in pharmacological activity?

  • Methodological Answer :

  • Bioactivity assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.
  • SAR analysis : Trifluoromethyl groups enhance metabolic stability (e.g., t₁/₂ > 4 hrs in microsomal assays) but reduce solubility.
  • In vitro models : Test cytotoxicity (MTT assay) in HEK-293 cells and anti-inflammatory effects (IL-6/TNF-α ELISA) .

Q. How should contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

  • Data validation : Cross-check with Cambridge Structural Database (CSD) entries for similar cyclobutane derivatives.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.
  • High-resolution synchrotron data : Collect at 0.7 Å resolution (e.g., Diamond Light Source) to resolve ambiguities .

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